molecular formula C14H13N3OS2 B5622211 1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone

1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone

Cat. No. B5622211
M. Wt: 303.4 g/mol
InChI Key: OQDFMQKJUICYGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves intramolecular nucleophilic substitution reactions, demonstrating an interesting mechanism not previously recorded in the literature. For example, Tahtaci and Aydin (2019) synthesized substituted aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives with yields ranging from 42 to 70%, highlighting the efficiency and novelty of their method (Tahtaci & Aydin, 2019).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be elucidated using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For instance, the crystal structure of a novel 1,5-diaryl-1H-pyrazol-3-oxy derivative containing a thiadiazole moiety was determined, providing insights into the molecular arrangement and potential intermolecular interactions (Liu et al., 2012).

Chemical Reactions and Properties

Thiadiazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, cyclo-condensation, and oxidation. These reactions are crucial for the synthesis of complex molecules with potential biological activities. Androsov and Neckers (2007) described the synthesis of N-substituted indole-2-thiols via a novel one-pot synthesis involving thioketene intermediates, showcasing the versatility of thiadiazole compounds in synthetic chemistry (Androsov & Neckers, 2007).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for understanding the material's behavior in different environments and for applications in material science.

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including acidity, basicity, reactivity with various chemical agents, and stability under different conditions, are critical for their application in chemical synthesis and potential industrial applications. Studies like those conducted by Rashdan et al. (2021) on thiadiazole-based molecules against COVID-19 main protease highlight the significance of understanding these properties for designing molecules with targeted biological activities (Rashdan et al., 2021).

properties

IUPAC Name

1-(2-methyl-1H-indol-3-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c1-8-13(10-5-3-4-6-11(10)15-8)12(18)7-19-14-17-16-9(2)20-14/h3-6,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDFMQKJUICYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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